Cas no 1806921-47-0 (2-Bromo-5-(chloromethyl)-6-(difluoromethyl)-3-nitropyridine)

2-Bromo-5-(chloromethyl)-6-(difluoromethyl)-3-nitropyridine is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. Its distinct functional groups—bromo, chloromethyl, difluoromethyl, and nitro substituents—enable selective reactivity for cross-coupling, nucleophilic substitution, and further derivatization. The presence of both halogen and electron-withdrawing groups enhances its role in constructing complex heterocyclic frameworks. This compound is particularly valuable in the development of bioactive molecules due to its ability to introduce fluorinated and halogenated moieties, which are critical for modulating physicochemical and pharmacokinetic properties. Its stability under standard handling conditions ensures reliable performance in multi-step synthetic routes. Suitable for research and industrial applications requiring precise functionalization of pyridine scaffolds.
2-Bromo-5-(chloromethyl)-6-(difluoromethyl)-3-nitropyridine structure
1806921-47-0 structure
Product name:2-Bromo-5-(chloromethyl)-6-(difluoromethyl)-3-nitropyridine
CAS No:1806921-47-0
MF:C7H4BrClF2N2O2
MW:301.472666740417
CID:4865717

2-Bromo-5-(chloromethyl)-6-(difluoromethyl)-3-nitropyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-5-(chloromethyl)-6-(difluoromethyl)-3-nitropyridine
    • Inchi: 1S/C7H4BrClF2N2O2/c8-6-4(13(14)15)1-3(2-9)5(12-6)7(10)11/h1,7H,2H2
    • InChI Key: VRXMAQGPTWOUGM-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=C(CCl)C(C(F)F)=N1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 299.911
  • Monoisotopic Mass: 299.911
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.7
  • XLogP3: 2.8

2-Bromo-5-(chloromethyl)-6-(difluoromethyl)-3-nitropyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029054651-500mg
2-Bromo-5-(chloromethyl)-6-(difluoromethyl)-3-nitropyridine
1806921-47-0 97%
500mg
$1,678.90 2022-03-31
Alichem
A029054651-1g
2-Bromo-5-(chloromethyl)-6-(difluoromethyl)-3-nitropyridine
1806921-47-0 97%
1g
$3,039.60 2022-03-31
Alichem
A029054651-250mg
2-Bromo-5-(chloromethyl)-6-(difluoromethyl)-3-nitropyridine
1806921-47-0 97%
250mg
$940.80 2022-03-31

Additional information on 2-Bromo-5-(chloromethyl)-6-(difluoromethyl)-3-nitropyridine

2-Bromo-5-(chloromethyl)-6-(difluoromethyl)-3-nitropyridine: A Comprehensive Overview

The compound 2-Bromo-5-(chloromethyl)-6-(difluoromethyl)-3-nitropyridine (CAS No. 1806921-47-0) is a highly specialized organic compound belonging to the class of pyridine derivatives. This compound has garnered significant attention in recent years due to its unique structural features and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule is characterized by a pyridine ring with multiple substituents: a bromine atom at position 2, a chloromethyl group at position 5, a difluoromethyl group at position 6, and a nitro group at position 3. These substituents confer the compound with distinct chemical and physical properties, making it a valuable molecule for research and development.

The synthesis of 2-Bromo-5-(chloromethyl)-6-(difluoromethyl)-3-nitropyridine involves a series of carefully designed organic reactions. Researchers have explored various methodologies to optimize the synthesis process, ensuring high yield and purity. Recent studies have focused on the use of microwave-assisted synthesis and catalytic systems to enhance reaction efficiency. For instance, a study published in the *Journal of Organic Chemistry* demonstrated the successful synthesis of this compound using a palladium-catalyzed coupling reaction, which significantly reduced reaction time and improved product quality.

The structural complexity of 2-Bromo-5-(chloromethyl)-6-(difluoromethyl)-3-nitropyridine makes it an ideal candidate for exploring its reactivity in different chemical environments. The bromine substituent at position 2 is particularly reactive and can undergo nucleophilic substitution reactions under appropriate conditions. Similarly, the nitro group at position 3 imparts strong electron-withdrawing effects, influencing the electronic properties of the molecule. Recent research has highlighted the potential of this compound as an intermediate in the synthesis of bioactive molecules. For example, scientists at the University of California have utilized this compound as a key intermediate in the development of novel anti-cancer agents.

In terms of applications, 2-Bromo-5-(chloromethyl)-6-(difluoromethyl)-3-nitropyridine has shown promise in the field of agrochemicals. Its ability to act as an efficient precursor for herbicides and insecticides has been extensively studied. A research team from Syngenta AG reported that derivatives of this compound exhibit potent activity against various agricultural pests, offering a sustainable solution for crop protection. Furthermore, the compound's unique electronic properties make it a candidate for use in advanced materials such as semiconductors and optoelectronic devices.

The physical properties of 2-Bromo-5-(chloromethyl)-6-(difluoromethyl)-3-nitropyridine have been thoroughly investigated to understand its behavior under different conditions. The compound is typically a crystalline solid with a melting point of approximately 180°C. Its solubility in common organic solvents such as dichloromethane and acetonitrile is moderate, which facilitates its use in various organic reactions. Recent studies have also explored its thermal stability under high temperatures, revealing that it decomposes above 250°C with minimal residue formation.

From a toxicological perspective, 2-Bromo-5-(chloromethyl)-6-(difluoromethyl)-3-nitropyridine has undergone preliminary safety assessments to evaluate its potential risks to human health and the environment. Initial findings suggest that the compound exhibits low acute toxicity when administered via oral or dermal routes. However, further studies are required to assess its long-term effects and environmental fate.

In conclusion, 2-Bromo-5-(chloromethyl)-6-(difluoromethyl)-3-nitropyridine (CAS No. 1806921-47-0) is a versatile organic compound with significant potential in multiple industries. Its unique structure, reactivity, and physical properties make it an invaluable tool for researchers and developers across various disciplines. As ongoing studies continue to uncover new applications and insights into its behavior, this compound is poised to play an increasingly important role in advancing scientific and technological frontiers.

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